2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate
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Overview
Description
2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate is a stable isotope-labeled compound with the molecular formula C11H10D3NO9 and a molecular weight of 306.24 . It is used primarily in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and stable isotope labeling.
Preparation Methods
The synthesis of 2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate involves several steps. The starting material is typically a furan derivative, which undergoes nitration to introduce the nitro group. This is followed by hydrolysis and acetylation to form the triacetate ester . The reaction conditions often involve the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine or other reduced forms.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of 2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to track its behavior in various systems, providing insights into its effects at the molecular level . The pathways involved often include enzymatic reactions where the compound acts as a substrate or inhibitor, depending on the context of the study .
Comparison with Similar Compounds
2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol Triacetate: The non-deuterated version of the compound.
Nifuratel Impurity 13-d3: Another stable isotope-labeled compound used in similar research applications.
Properties
IUPAC Name |
[acetyloxy-(2-acetyloxy-3,4,5-trideuterio-5-nitrofuran-2-yl)methyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO9/c1-6(13)18-10(19-7(2)14)11(20-8(3)15)5-4-9(21-11)12(16)17/h4-5,9-10H,1-3H3/i4D,5D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQARHHKPBGAGA-NDEDDIEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1(C=CC(O1)[N+](=O)[O-])OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(OC1([2H])[N+](=O)[O-])(C(OC(=O)C)OC(=O)C)OC(=O)C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-22-5 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346604-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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